Calcium guaiacosulfonate Calcium guaiacosulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18505781
InChI: InChI=1S/2C7H8O5S.Ca/c2*1-12-5-3-2-4-6(7(5)8)13(9,10)11;/h2*2-4,8H,1H3,(H,9,10,11);/q;;+2/p-2
SMILES:
Molecular Formula: C14H14CaO10S2
Molecular Weight: 446.5 g/mol

Calcium guaiacosulfonate

CAS No.:

Cat. No.: VC18505781

Molecular Formula: C14H14CaO10S2

Molecular Weight: 446.5 g/mol

* For research use only. Not for human or veterinary use.

Calcium guaiacosulfonate -

Specification

Molecular Formula C14H14CaO10S2
Molecular Weight 446.5 g/mol
IUPAC Name calcium;2-hydroxy-3-methoxybenzenesulfonate
Standard InChI InChI=1S/2C7H8O5S.Ca/c2*1-12-5-3-2-4-6(7(5)8)13(9,10)11;/h2*2-4,8H,1H3,(H,9,10,11);/q;;+2/p-2
Standard InChI Key NAEMJSCYKBZEFJ-UHFFFAOYSA-L
Canonical SMILES COC1=C(C(=CC=C1)S(=O)(=O)[O-])O.COC1=C(C(=CC=C1)S(=O)(=O)[O-])O.[Ca+2]

Introduction

Chemical Identity and Molecular Characterization

Calcium guaiacolsulfonate (CAS 7546-27-2) is systematically named calcium bis(3-hydroxy-4-methoxybenzenesulfonate). Its molecular formula is C14H14CaO10S2\text{C}_{14}\text{H}_{14}\text{CaO}_{10}\text{S}_{2}, with a molecular weight of 446.5 g/mol . The compound exists as a dimeric structure where two 3-hydroxy-4-methoxybenzenesulfonate anions coordinate with a central calcium cation. Key identifiers include:

PropertyValue
IUPAC NameCalcium;3-hydroxy-4-methoxybenzenesulfonate
InChI KeyWALXQRGOMGLHJR-UHFFFAOYSA-L
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)[O-])O.[Ca+2]
CAS Number7546-27-2
PubChem CID24180

The sulfonate group at the 4-position and methoxy group at the 3-position of the benzene ring contribute to its polarity and solubility in aqueous media . Isomeric forms, such as 4-hydroxy-3-methoxybenzenesulfonate (PubChem CID 76957523), exhibit distinct crystallographic properties but share similar pharmacological activity .

Synthesis and Industrial Production

The synthesis of calcium guaiacolsulfonate involves sulfonation, neutralization, and isomerization steps, as detailed in patent CN104292136A :

Key Synthetic Steps

  • Sulfonation: o-Dimethoxybenzene reacts with concentrated sulfuric acid at -5°C to 10°C, forming 3,4-dimethoxybenzenesulfonic acid.

  • Neutralization: Calcium oxide or carbonate adjusts the pH, precipitating 3,4-dimethoxy calcium benzene sulfonate.

  • Isomerization: Lewis acids (e.g., AlCl₃) catalyze the demethylation of methoxy groups at 60–100°C, yielding a mixture of 3-hydroxy-4-methoxy and 4-hydroxy-3-methoxy isomers.

  • Purification: Potassium salts are added to remove residual calcium, followed by cooling and filtration to isolate the product .

This method utilizes byproducts from guaiacol production, enhancing cost-efficiency. The final product typically contains a 1:1 ratio of isomers, which are pharmacologically interchangeable .

Structural and Thermal Properties

X-ray diffraction studies of related sulfonates, such as potassium guaiacol-4-sulfonate hemihydrate, reveal monoclinic crystallization in the C2/c space group . Key structural features include:

Although direct data on calcium guaiacolsulfonate’s crystal structure is limited, its similarity to potassium analogs suggests comparable channel-like water molecule arrangements, influencing dehydration kinetics .

Pharmacological Applications and Mechanisms

Expectorant Activity

Calcium guaiacolsulfonate functions as a mucolytic agent, reducing mucus viscosity by disrupting disulfide bonds in glycoproteins. This action facilitates clearance from the respiratory tract, alleviating symptoms of bronchitis, asthma, and chronic obstructive pulmonary disease . Clinical formulations often combine it with antihistamines (e.g., chlorpheniramine) and decongestants (e.g., pseudoephedrine) for synergistic effects .

Calcium-Dependent Signaling

Calcium ions modulate guanylate cyclase activity, as demonstrated in rat lung membranes. While ATP-stimulated activity is inhibited by CaCl₂, atrial natriuretic factor (ANF)-stimulated activity remains unaffected, suggesting distinct activation pathways . This selectivity may enhance the therapeutic window of calcium-containing expectorants by minimizing off-target effects on cardiovascular signaling .

Emerging Research and Future Directions

Recent advances in calcium electroporation, a cancer therapy utilizing high calcium concentrations, suggest potential repurposing of guaiacolsulfonate salts for oncology . Preclinical models indicate that calcium influx induces ATP depletion and apoptosis in malignant cells, with minimal effects on normal tissues . Further studies are needed to validate efficacy in vivo.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator